molecular formula C23H29N5O3S2 B12164270 2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12164270
M. Wt: 487.6 g/mol
InChI Key: KKLSEVFFACANEF-AQTBWJFISA-N
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Description

This compound features a pyrido[1,2-a]pyrimidin-4-one core substituted with a 4-(2-hydroxyethyl)piperazinyl group at position 2 and a Z-configured thiazolidinone moiety at position 3. Such structural features are common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties, balancing solubility and membrane permeability .

Properties

Molecular Formula

C23H29N5O3S2

Molecular Weight

487.6 g/mol

IUPAC Name

(5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H29N5O3S2/c1-15(2)14-28-22(31)18(33-23(28)32)13-17-20(26-9-7-25(8-10-26)11-12-29)24-19-16(3)5-4-6-27(19)21(17)30/h4-6,13,15,29H,7-12,14H2,1-3H3/b18-13-

InChI Key

KKLSEVFFACANEF-AQTBWJFISA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC(C)C)N4CCN(CC4)CCO

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC(C)C)N4CCN(CC4)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps:

    Formation of the Pyrido[1,2-a]pyrimidinone Core: This step often starts with the condensation of appropriate pyridine and pyrimidine derivatives under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the intermediate compound.

    Attachment of the Thiazolidinone Moiety: The thiazolidinone group is incorporated via a condensation reaction with a thioamide and an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or sulfonates in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various alkylated or arylated piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it might interact with biological targets involved in various diseases, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one likely involves interaction with specific molecular targets such as enzymes or receptors. The piperazine ring and thiazolidinone moiety may facilitate binding to these targets, modulating their activity and leading to the observed biological effects. Detailed studies would be required to elucidate the exact pathways and interactions involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs from Patent Literature

A 2023 European patent () describes derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one with varied piperazinyl substituents, including:

  • 4-Ethylpiperazinyl : Similar to methyl but with extended alkyl chain, further elevating logP.
  • 4-(2-Hydroxyethyl)piperazinyl (target compound): Introduces a polar hydroxyl group, improving aqueous solubility compared to methyl/ethyl analogs .

These modifications highlight the strategic role of piperazine substituents in tuning drug-like properties. The hydroxyethyl group in the target compound likely reduces systemic toxicity by enhancing renal clearance, a common advantage of polar groups .

Thiazolidinone-Modified Analog

describes a closely related compound:
2-(4-Ethyl-1-piperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one . Key differences include:

  • Piperazinyl substituent : Ethyl () vs. hydroxyethyl (target compound).
  • Thiazolidinone substituent: 1-Phenylethyl (aromatic) in vs. 2-methylpropyl (branched alkyl) in the target.
Property Target Compound Compound
Piperazine Substituent 4-(2-Hydroxyethyl) 4-Ethyl
Thiazolidinone Substituent 2-Methylpropyl 1-Phenylethyl
Molecular Weight ~550 g/mol (estimated) 574.68 g/mol (exact)
Key Functional Effect Enhanced solubility Increased lipophilicity

The 2-methylpropyl group in the target compound reduces aromatic interactions but may improve metabolic stability by avoiding cytochrome P450-mediated oxidation of the phenyl group . Conversely, the phenylethyl group in ’s compound could enhance target binding via π-π stacking but at the cost of higher logP .

Role of Aromatic Systems

The pyrido-pyrimidinone and thiazolidinone rings in the target compound form conjugated π-systems, critical for stabilizing charge transfer interactions with biological targets (e.g., kinases or GPCRs) .

Biological Activity

The compound 2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

Molecular Characteristics

The molecular formula of the compound is C24H31N5O3S2C_{24}H_{31}N_{5}O_{3}S_{2} with a molecular weight of 501.7 g/mol. The IUPAC name is (5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methylbutyl)-2-sulfanylidene-1,3-thiazolidin-4-one.

PropertyValue
Molecular FormulaC24H31N5O3S2
Molecular Weight501.7 g/mol
IUPAC Name(5Z)-5-[...]-thiazolidin-4-one

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various physiological processes. Research indicates that it may inhibit the activity of certain enzymes related to inflammation, thus exhibiting potential anti-inflammatory effects. The compound's structure suggests it could also engage in hydrogen bonding and hydrophobic interactions with biological macromolecules, enhancing its efficacy.

Antimicrobial Activity

Preliminary studies have shown that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, compounds containing thiazolidinone moieties have demonstrated notable antibacterial effects against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Effects

The compound has been proposed to modulate inflammatory pathways through the inhibition of pro-inflammatory cytokines and enzymes. This suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

A study focusing on the synthesis and evaluation of related compounds indicated that those with similar structural features exhibited potent analgesic and anti-inflammatory activities superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs) . Another investigation highlighted the importance of the piperazine ring in enhancing biological activity, particularly in terms of receptor binding affinity .

Comparative Analysis

The following table summarizes the biological activities reported for structurally related compounds:

Compound NameBiological ActivityReference
2-Hydroxyethyl-piperazine derivativeAntimicrobial and analgesic
Thiazolidinone derivativesAnti-inflammatory and antibacterial
Piperazine-containing compoundsModulation of receptor activity

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